molecular formula C8H8BrFZn B6333786 4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran CAS No. 1029128-52-6

4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B6333786
CAS No.: 1029128-52-6
M. Wt: 268.4 g/mol
InChI Key: VAYHJYCHOBXAIL-UHFFFAOYSA-M
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Description

4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran is a specialized organozinc reagent used in various chemical reactions. This compound is a solution of 4-Fluorophenethylzinc bromide in Tetrahydrofuran, a solvent known for its ability to stabilize reactive intermediates. The compound is particularly valuable in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorophenethylzinc bromide typically involves the reaction of 4-Fluorophenethyl bromide with zinc in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluorophenethyl bromide+Zn4-Fluorophenethylzinc bromide\text{4-Fluorophenethyl bromide} + \text{Zn} \rightarrow \text{4-Fluorophenethylzinc bromide} 4-Fluorophenethyl bromide+Zn→4-Fluorophenethylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 4-Fluorophenethylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete conversion and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.

    Catalysts: Palladium or nickel complexes.

    Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.

Major Products

The major products formed from reactions involving 4-Fluorophenethylzinc bromide include substituted aromatic compounds, alcohols, and biaryl compounds. The specific product depends on the nature of the electrophile and the reaction conditions.

Scientific Research Applications

4-Fluorophenethylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Biological Studies: It is utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 4-Fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and addition, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Methoxybenzylzinc chloride
  • 2-Propylzinc bromide
  • 2,6-Difluorophenylzinc bromide

Uniqueness

4-Fluorophenethylzinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound

Properties

IUPAC Name

bromozinc(1+);1-ethyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYHJYCHOBXAIL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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